![molecular formula C5H10ClNO B1379231 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride CAS No. 1383604-96-3](/img/structure/B1379231.png)
2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride
Overview
Description
“2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1383604-96-3 . It has a molecular weight of 135.59 and its IUPAC name is 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The Inchi Code of “2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride” is 1S/C5H9NO.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4°C and it should be protected from light .Scientific Research Applications
Polymer Functionalization and Gene Delivery
A notable application involves the synthesis of polyesters with pendant amine groups through controlled polymerization processes. These polyesters exhibit significant potential in biodegradable polymer research, particularly for cell penetration and gene delivery. The functionalization of polyesters is achieved by ring-opening polymerization, followed by "click" chemistry, demonstrating the compound's utility in creating dual-functional agents for gene therapy with low toxicity (Zhang et al., 2012).
Synthesis of Unsaturated Amines
The Stevens rearrangement of 1,4-dichlorobut-2-ene and prop-2-yn-1-ol under specific conditions leads to the synthesis of new unsaturated amines, highlighting the compound's role in creating novel chemical structures. These structures serve as intermediates for further chemical transformations, underscoring the versatility of 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride in synthetic organic chemistry (Manukyan et al., 2018).
Schiff Base Compounds and Solvatochromism
The compound is also used in the synthesis of Schiff base compounds, which exhibit interesting properties like solvatochromism. These properties are crucial for understanding solvent effects on UV-visible spectra, potentially useful in developing optical materials and sensors (Selvarani et al., 2012).
Orthogonal Protection Strategy in Synthesis
In synthetic chemistry, the compound's derivatives are utilized in developing orthogonal protection strategies for hydroxyl and amino functionalities. This application is critical for complex molecule synthesis, where selective deprotection is required. It demonstrates the compound's role in enhancing synthetic methodologies for the efficient construction of molecules (Ramesh et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-prop-2-ynoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHPJKBHJSWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride | |
CAS RN |
1383604-96-3 | |
Record name | 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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